molecular formula C9H7N3O4 B1418163 7-methoxy-6-nitroquinazolin-4(3H)-one CAS No. 1012057-47-4

7-methoxy-6-nitroquinazolin-4(3H)-one

Cat. No.: B1418163
CAS No.: 1012057-47-4
M. Wt: 221.17 g/mol
InChI Key: AJRGEVFKZSWGFX-UHFFFAOYSA-N
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Description

7-methoxy-6-nitroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

7-methoxy-6-nitroquinazolin-4(3H)-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-6-nitroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps :

    Methoxylation: The addition of a methoxy group to the quinazoline ring.

    Cyclization: Formation of the quinazoline core structure.

The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. For example, nitration may require concentrated nitric acid and sulfuric acid, while methoxylation might involve methanol and a base like sodium methoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups on the quinazoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 7-methoxy-6-aminoquinazolin-4(3H)-one, while oxidation of the methoxy group produces 7-hydroxy-6-nitroquinazolin-4(3H)-one .

Mechanism of Action

The mechanism of action of 7-methoxy-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. It acts as an inhibitor of receptor tyrosine kinases, such as HER-2 and EGFR, which are involved in cell proliferation and survival pathways. By inhibiting these receptors, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-6-aminoquinazolin-4(3H)-one
  • 7-hydroxy-6-nitroquinazolin-4(3H)-one
  • 4,6,7-trisubstituted quinazoline derivatives

Uniqueness

7-methoxy-6-nitroquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinazoline derivatives, it has shown promising results as an anticancer agent, particularly in targeting HER-2 and EGFR .

Properties

IUPAC Name

7-methoxy-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-8-3-6-5(2-7(8)12(14)15)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRGEVFKZSWGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445395
Record name 7-methoxy-6-nitroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012057-47-4
Record name 7-methoxy-6-nitroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-fluoro-6-nitroquinazolin-4(3H)-one (60 g, 287 mmol) in of Example 3 was dissolved in DMSO (600 mL) and sodium methoxide (46.5 g, 861 mmol) was added dropwise thereto in an ice water bath. Thirty minutes later, KOTMS (147 g, 1150 mmol) was added slowly to the water bath, and the mixture was subjected to a reaction for one day. Then, the mixture was neutralized with a 2N HCl solution. Subsequently, the solid thus obtained was filtered and dried to obtain the title compound (48 g, 76%).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
46.5 g
Type
reactant
Reaction Step Two
Name
KOTMS
Quantity
147 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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